4-(4-bromobenzoyl)aniline
Description
Significance and Contextualization within Organic Chemistry
4-(4-bromobenzoyl)aniline is a derivative of benzophenone (B1666685), a class of compounds well-regarded for their utility in organic synthesis and materials science. The presence of three key functional components—the aniline (B41778) moiety, the brominated phenyl ring, and the ketone linkage—makes it a valuable intermediate. The amino group can be readily diazotized or acylated, while the bromine atom is susceptible to various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse functionalities. chemicalbook.com The benzophenone structure itself is known for its photophysical properties, making its derivatives candidates for applications in photoactive materials. bohrium.com
The compound's structure, with its electron-donating amino group and electron-withdrawing bromo-substituted benzoyl group, creates a push-pull electronic system. This arrangement can influence the molecule's photophysical properties, such as absorption and emission spectra, making it a target for research in materials for electronic devices like organic light-emitting diodes (OLEDs). researchgate.netnih.gov Furthermore, the general class of aminobenzophenones has been explored for its biological activities, suggesting potential applications in medicinal chemistry. nih.gov
Key Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₀BrNO |
| Molecular Weight | 276.13 g/mol |
| Appearance | Solid |
| Melting Point | 103-110 °C (for the 2-amino isomer) sigmaaldrich.com |
| IUPAC Name | (4-aminophenyl)(4-bromophenyl)methanone |
Overview of Historical Research Trajectories on the Compound
The specific historical timeline for the first synthesis of this compound is not extensively documented in readily available literature. However, its emergence can be contextualized within the broader history of aniline and benzophenone chemistry. The synthesis of related halogenated diphenylamines dates back to the 1930s, with a 1934 report on the synthesis of 4-bromo-N-(4-bromophenyl)aniline via the direct bromination of diphenylamine. researchgate.net The fundamental reactions required for the synthesis of this compound, such as the Friedel-Crafts acylation, were well-established by the early 20th century. nih.govblogspot.com
It is plausible that this compound was first synthesized as part of broader investigations into substituted benzophenones and their properties. Research into similar compounds, like 4-amino-4'-chlorobenzophenone, has been documented, with synthesis methodologies involving the Friedel-Crafts acylation of a protected aniline derivative followed by reduction of a nitro group to an amine. nih.govresearchgate.net The development of more efficient catalytic methods for Friedel-Crafts acylations in the late 20th and early 21st centuries has likely made the synthesis of compounds like this compound more accessible for contemporary research. chemijournal.com
Identification of Key Research Gaps and Future Directions
While this compound and its isomers have found utility as intermediates, several areas remain ripe for further exploration.
Detailed Research Findings:
The primary application of this compound in current research is as a versatile building block for more complex molecules. Its utility stems from the ability to selectively modify the amino and bromo functionalities. For instance, the amino group can be a precursor for the formation of heterocycles or can be derivatized to tune the electronic properties of the molecule. The bromine atom serves as a handle for introducing new carbon-carbon or carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. chemicalbook.com
While specific studies on the photophysical properties of this compound are not abundant, the broader class of substituted benzophenones is known for its use in photoinitiators and UV-screening agents. nih.gov The "push-pull" nature of this compound suggests that it could exhibit interesting nonlinear optical (NLO) properties, a field that has been explored for related benzylidene aniline derivatives. researchgate.net
Key Research Gaps:
Comprehensive Photophysical Characterization: A thorough investigation into the photophysical properties of this compound, including its fluorescence, phosphorescence, and potential for applications in OLEDs, is a notable gap. Studies on related donor-acceptor benzophenone systems have shown that the substitution pattern significantly influences excited-state dynamics, suggesting that a detailed analysis of this compound could yield valuable insights for materials science. bohrium.comaip.org
Exploration of Biological Activity: While the broader class of benzophenones has been investigated for various biological activities, including anti-inflammatory and antimicrobial effects, there is a lack of specific research on the bioactivity of this compound. nih.gov Systematic screening of this compound and its derivatives could uncover new therapeutic leads.
Development of Novel Catalytic Applications: The use of this compound as a ligand in catalysis is an underexplored area. The presence of both a soft (bromine) and a hard (nitrogen) donor atom could allow for the synthesis of interesting metal complexes with potential catalytic applications.
Future Directions:
Materials Science: Future research will likely focus on leveraging the "push-pull" nature of this compound to develop novel materials for optoelectronics. By systematically modifying the amino and bromo positions, researchers can fine-tune the electronic and photophysical properties to create efficient emitters for OLEDs or materials with high nonlinear optical responses. researchgate.netnih.gov The development of polymers incorporating this moiety could also lead to new functional materials with enhanced thermal stability and specific optical properties. scirp.org
Medicinal Chemistry: A promising future direction is the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold. This could lead to the discovery of new drug candidates with applications in areas such as oncology, infectious diseases, and inflammation. nih.gov
Sustainable Chemistry: The development of greener and more efficient synthetic routes to this compound and its derivatives will be a continuing focus. This includes the use of more environmentally benign catalysts and solvents for reactions like the Friedel-Crafts acylation. chemijournal.com
Structure
3D Structure
Properties
IUPAC Name |
(4-aminophenyl)-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSQODOJAWJBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 4 Bromobenzoyl Aniline and Its Derivatives
Direct Synthesis Approaches for 4-(4-bromobenzoyl)aniline
The direct synthesis of this compound can be accomplished through a few key methodologies, with Friedel-Crafts acylation being the most prominent.
Friedel-Crafts Acylation Strategies
Friedel-Crafts acylation is a fundamental and widely employed method for the synthesis of aryl ketones, including this compound. This reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.
A common approach involves the reaction of bromobenzene (B47551) with benzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to produce 4-bromobenzophenone. scribd.com However, for the synthesis of this compound, a modification of this process is necessary. The direct Friedel-Crafts acylation of aniline (B41778) itself is generally unsuccessful because the amino group (-NH₂) is highly reactive and coordinates with the Lewis acid catalyst. researchgate.netlibretexts.org This coordination deactivates the aromatic ring towards electrophilic substitution and can lead to N-acylation as a major side reaction. researchgate.net
To circumvent this, a protection strategy is often employed. The amino group of aniline is first protected, for instance, by converting it to an acetanilide. This protected aniline derivative can then undergo Friedel-Crafts acylation. The acetyl group is an ortho-, para-director, guiding the incoming acyl group primarily to the para position. Following the acylation, a hydrolysis step removes the protecting group to yield the desired this compound. doubtnut.com
Recent research has also explored the use of alternative catalysts to improve the efficiency and environmental friendliness of the Friedel-Crafts reaction. For instance, copper triflate has been demonstrated as an effective and reusable catalyst for the benzoylation of aniline derivatives with 4-fluorobenzoyl chloride. researchgate.net
Alternative Coupling and Condensation Reactions
Beyond Friedel-Crafts reactions, other synthetic routes can be utilized. Condensation reactions represent another viable pathway. For example, the condensation of p-bromoaniline with p-chlorobenzaldehyde in ethanol (B145695) has been used to synthesize 4-bromo-4'-chloro benzylidene aniline. researchgate.net While this specific product is not this compound, the underlying principle of forming a new bond between two aromatic moieties is relevant.
Furthermore, multicomponent reactions (MCRs) are gaining traction for the synthesis of complex molecules from simple starting materials in a single step. nih.gov Although direct synthesis of this compound via a named MCR is not extensively documented, the principles of MCRs, which often involve sequential condensation and cyclization steps, could potentially be adapted for its synthesis.
Mechanistic Investigations of Formation Reactions
Understanding the mechanism of formation is crucial for optimizing reaction conditions and improving yields.
Reaction Kinetics and Thermodynamics
The kinetics of reactions involving aniline and its derivatives have been the subject of various studies. For instance, the oxidation of meta-substituted anilines has been investigated, revealing that the reactions are first order with respect to both the aniline and the oxidizing agent. orientjchem.org Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) have been calculated for processes like the adsorption of aniline, indicating the spontaneity and exothermic nature of the interaction. nih.gov
In the context of Friedel-Crafts acylation, the reaction rate is influenced by several factors, including the nature of the substrate, the acylating agent, the catalyst, and the solvent. The formation of an acylium ion or a reactive acyl-catalyst complex is a key step in the reaction mechanism. youtube.com
Proposed Reaction Mechanisms and Intermediates
The mechanism of the Friedel-Crafts acylation reaction is well-established. It proceeds through the following general steps:
Formation of the electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl halide (e.g., 4-bromobenzoyl chloride) to form a highly electrophilic acylium ion or a polarized complex. youtube.comyoutube.com
Electrophilic aromatic substitution: The electron-rich aromatic ring of the protected aniline attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com
Deprotonation: A weak base, often the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst. youtube.com
For the synthesis of this compound, the key intermediate is the N-protected aniline derivative, which directs the acylation to the para position. The subsequent hydrolysis step is a separate reaction, typically carried out under acidic or basic conditions, to remove the protecting group and reveal the free amino group.
Derivatization Strategies via Functional Group Transformations
This compound possesses two primary functional groups, the amino group and the bromo group, which can be readily modified to create a diverse range of derivatives.
The amino group can undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized through the acylation of L-valine with a derivative of this compound. mdpi.com
Alkylation: Introduction of alkyl groups to the nitrogen atom. libretexts.org
Schiff base formation: Condensation with aldehydes or ketones to form imines. researchgate.net
The bromo group on the benzoyl ring is also a versatile handle for further transformations, such as:
Nucleophilic aromatic substitution: Although less common for aryl bromides, under specific conditions, the bromine can be replaced by other nucleophiles.
Cross-coupling reactions: The bromine atom is an excellent participant in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide variety of substituents.
Reactions Involving the Amino Group (e.g., acylation, alkylation)
The amino group in this compound is a primary nucleophilic center, readily undergoing acylation and alkylation reactions. These transformations are fundamental in modifying the compound's electronic and steric properties.
Acylation: Acylation of the amino group is a common strategy, often employed as a protective measure to moderate the amine's activating effect during subsequent electrophilic aromatic substitutions or to introduce specific functional groups. mdpi.com The reaction typically involves treating this compound with an acylating agent such as an acid chloride or anhydride in the presence of a base. For instance, N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride, a structurally similar compound, proceeds efficiently via a Schotten-Baumann type reaction. prepchem.com This suggests that this compound can be readily acylated under similar mild conditions. The resulting amide is generally less reactive and can be hydrolyzed back to the amine if needed. acs.org
Alkylation: The amino group can also undergo N-alkylation. Direct alkylation can be challenging as it can lead to mixtures of mono- and di-alkylated products. However, selective alkylation can be achieved. One common method involves reductive amination, where the amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165). This approach has been successfully used for the selective N-alkylation of aminophenols. researchgate.net Another strategy involves the use of alkylating agents with a suitable base, as demonstrated in the synthesis of alkyl derivatives of 4-aminobenzoic acid using potassium carbonate. researchgate.net
Table 1: Examples of Reactions Involving the Amino Group
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Acylation (Protection) | Acetic anhydride, pyridine (B92270) | N-(4-(4-bromobenzoyl)phenyl)acetamide | mdpi.com |
| N-Alkylation (Reductive Amination) | Aldehyde (R-CHO), NaBH4, Methanol | N-alkyl-4-(4-bromobenzoyl)aniline | researchgate.net |
| N-Alkylation | Alkyl halide (R-X), K2CO3 | N-alkyl-4-(4-bromobenzoyl)aniline | researchgate.net |
Reactions Involving the Ketone Moiety (e.g., reduction, oximation)
The ketone functional group in this compound is susceptible to nucleophilic attack and can be transformed into a variety of other functional groups, most notably through reduction and oximation.
Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding (4-aminophenyl)(4-bromophenyl)methanol. This transformation is typically achieved using hydride reducing agents. Sodium borohydride (NaBH₄) is a common and selective reagent for the reduction of ketones to alcohols and is effective in protic solvents like ethanol. medchemexpress.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is generally preferred for its milder nature and greater functional group tolerance. medchemexpress.com Photocatalytic reduction using titanium dioxide (TiO₂) as a catalyst has also been explored for the reduction of benzophenone (B1666685) to benzhydrol, suggesting a potential green alternative. mdpi.com
Oximation: The ketone can be converted to an oxime by reaction with hydroxylamine (B1172632) (NH₂OH). This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. The oximation of benzophenone to benzophenone oxime has been shown to be significantly accelerated in microdroplets generated by heated ultrasonic nebulization, highlighting a modern approach to this classic transformation. researchgate.net This suggests that this compound would react similarly to form this compound oxime.
Table 2: Examples of Reactions Involving the Ketone Moiety
| Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Reduction | Sodium borohydride (NaBH4), Ethanol | (4-aminophenyl)(4-bromophenyl)methanol | medchemexpress.com |
| Oximation | Hydroxylamine (NH2OH), Heat | This compound oxime | researchgate.net |
Reactions Involving the Aryl Bromide (e.g., cross-coupling reactions, nucleophilic aromatic substitution)
The aryl bromide functionality is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions: The Suzuki-Miyaura and Heck reactions are powerful tools for the derivatization of aryl halides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. chemicalbook.com It is widely used to form biaryl structures. The Suzuki coupling of 4-bromoaniline (B143363) with various aryl boronic acids has been shown to proceed in high yields using a Pd(OAc)₂ catalyst. acs.org This methodology is directly applicable to this compound for the synthesis of a wide array of derivatives where the bromine atom is replaced by an aryl, heteroaryl, or alkyl group. researchgate.net
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. This reaction is also catalyzed by palladium complexes. For the Heck reaction to be successful with substrates like 4-bromoaniline, protection of the amino group is sometimes necessary to prevent side reactions. rsc.org However, ligandless Heck coupling has been reported for certain aniline derivatives. rsc.org The use of palladium nanocrystals supported on covalent organic frameworks has been explored for Heck reactions with 4-bromoaniline.
Nucleophilic Aromatic Substitution (SNAr): While less common for unactivated aryl halides, nucleophilic aromatic substitution can occur under specific conditions, especially if the aromatic ring is activated by strongly electron-withdrawing groups. In the case of this compound, the benzoyl group provides some electron-withdrawing character, but it is generally not sufficient to facilitate SNAr with typical nucleophiles under standard conditions. However, related reactions on highly activated systems like 4-chloro-7-nitrobenzofurazan (B127121) with aniline have been studied, providing insight into the mechanism of SNAr reactions. The Sandmeyer reaction, which converts an amino group into a diazonium salt, offers an alternative route to introduce various nucleophiles, including halides and cyano groups, onto an aromatic ring.
Table 3: Examples of Reactions Involving the Aryl Bromide
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl boronic acid | Pd(OAc)2, Base | 4-(4-arylbenzoyl)aniline | acs.org |
| Heck Coupling | Alkene (e.g., acrylate) | Pd catalyst, Base | 4-(4-vinylbenzoyl)aniline derivative | rsc.org |
Green Chemistry Approaches in Synthetic Design for this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its derivatives, several greener approaches have been explored.
The synthesis of precursors like 4-bromoaniline can be made more environmentally friendly. For example, the N-TBS (tert-butylsilyl) protection of aniline can be performed in 2-methyltetrahydrofuran (B130290) (2-MeTHF), an eco-friendly alternative to THF. For the bromination step itself, traditional methods often use elemental bromine, which is hazardous. Greener alternatives are being developed.
In the subsequent derivatization reactions, green chemistry principles can also be applied. For instance, performing Suzuki coupling reactions in aqueous media or using recyclable catalysts like palladium on carbon (Pd/C) can reduce the reliance on volatile organic solvents and expensive, often toxic, phosphine (B1218219) ligands. Catalyst-free reactions, such as the solvent-free thermal reaction of o-aminobenzophenone with aryl isothiocyanates, offer an inherently green synthetic route by eliminating the need for a catalyst and solvent altogether. Furthermore, the development of photocatalytic methods, such as the reduction of ketones using TiO₂, provides a pathway that utilizes light as a renewable energy source. mdpi.com
Table 4: Green Chemistry Approaches
| Green Approach | Application | Benefit | Reference |
|---|---|---|---|
| Use of Greener Solvents | N-protection of aniline precursors | Replacement of hazardous solvents like THF with 2-MeTHF | |
| Aqueous Media Reactions | Suzuki and Heck coupling | Reduces use of volatile organic compounds (VOCs) | |
| Catalyst-Free Synthesis | Synthesis of quinazolin-2-thione derivatives | Eliminates catalyst and solvent, simplifying purification | |
| Photocatalysis | Ketone reduction | Uses light as a renewable energy source | mdpi.com |
Advanced Spectroscopic and Crystallographic Elucidation of 4 4 Bromobenzoyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopic StudiesNo published ¹H NMR or ¹³C NMR data detailing the chemical shifts and coupling constants for the specific structure of 4-(4-bromobenzoyl)aniline were found. While data exists for its precursors and isomerschemicalbook.comchemicalbook.comnih.gov, it is not applicable here.
Advanced 1D and 2D NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound, a complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through a suite of 1D and 2D NMR experiments.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show complex signals in the aromatic region (typically δ 7.2–8.0 ppm) and a characteristic broad singlet for the amine (NH₂) protons (around δ 5.5–6.0 ppm), which would disappear upon D₂O exchange. The ¹³C NMR spectrum would feature a distinctive downfield signal for the carbonyl carbon at approximately 195 ppm, with the aromatic carbons of the brominated ring appearing in the δ 120–135 ppm range.
2D NMR Spectroscopy: While specific experimental 2D NMR datasets for this compound are not widely available in the public domain, the application of these techniques is standard for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, COSY would reveal the correlations between adjacent protons on both the aniline (B41778) and bromobenzoyl rings, confirming the substitution patterns. For example, it would show the coupling between H-2'/H-6' and H-3'/H-5' on the aniline ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.org It allows for the definitive assignment of each protonated carbon atom by linking the known proton shifts to their corresponding carbon shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about the connectivity of the molecular skeleton by detecting longer-range couplings (typically 2-3 bonds) between protons and carbons. wikipedia.orgyoutube.com For this compound, key HMBC correlations would include the correlation from the aniline H-2'/H-6' protons to the carbonyl carbon, and from the bromobenzoyl H-2/H-6 protons to the same carbonyl carbon, thus unequivocally establishing the link between the two aromatic rings through the ketone bridge.
An expected, though hypothetical, table of key HMBC correlations is presented below.
| Proton (¹H) | Correlates to Carbon (¹³C) | Significance |
|---|---|---|
| H-2', H-6' | C=O, C-4' | Confirms connectivity to the carbonyl group and the aniline ring structure. |
| H-3', H-5' | C-1', C-4' | Confirms the aniline ring structure. |
| H-2, H-6 | C=O, C-4, C-1 | Confirms connectivity to the carbonyl group and the bromobenzoyl ring structure. |
| H-3, H-5 | C-1, C-4, C-Br | Confirms the bromobenzoyl ring structure. |
Conformational Analysis and Rotational Barriers via NMR
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₃H₁₀BrNO), the expected exact mass for the protonated molecule [M+H]⁺ is 282.9923.
The fragmentation pattern in mass spectrometry offers valuable structural information. Due to the presence of a bromine atom, the molecular ion peak will exhibit a characteristic isotopic pattern with two signals of nearly equal intensity ([M]⁺ and [M+2]⁺). The fragmentation is predicted to proceed through characteristic pathways for aromatic ketones and anilines.
Key fragmentation pathways would likely include:
Alpha-cleavage at the carbonyl group, leading to the formation of the 4-bromobenzoyl cation and the 4-aminophenyl radical, or vice-versa.
Loss of the bromine atom.
Cleavage of the aniline ring, often initiated by the loss of HCN after initial fragmentation.
A table of plausible major fragments is provided below.
| m/z (ion) | Formula | Identity |
|---|---|---|
| 275/277 | [C₁₃H₁₀BrNO]⁺ | Molecular Ion (M⁺) |
| 183/185 | [C₇H₄BrO]⁺ | 4-Bromobenzoyl cation (from α-cleavage) |
| 155/157 | [C₆H₄Br]⁺ | 4-Bromophenyl cation (from loss of CO) |
| 120 | [C₇H₆NO]⁺ | Benzoyl-imine type cation (from α-cleavage) |
| 92 | [C₆H₆N]⁺ | Aniline radical cation fragment |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography provides the most definitive picture of a molecule's structure in the solid state, revealing precise bond lengths, angles, and the arrangement of molecules in the crystal lattice.
Unit Cell Parameters and Space Group Determination
For this compound, it has been reported that single crystals suitable for X-ray diffraction can be grown, and the compound crystallizes in the monoclinic space group P2₁/c. However, a full, publicly available dataset containing the specific unit cell parameters was not found in the searched literature.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Data not available in searched literature |
| b (Å) | Data not available in searched literature |
| c (Å) | Data not available in searched literature |
| α (°) | 90 |
| β (°) | Data not available in searched literature |
| γ (°) | 90 |
| Volume (ų) | Data not available in searched literature |
| Z | Data not available in searched literature |
Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)
The supramolecular architecture of this compound in the solid state is dictated by various intermolecular forces. Based on its structure, the following interactions are expected:
Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the carbonyl oxygen and the nitrogen itself can act as acceptors. It is highly probable that the molecules form chains or networks stabilized by N-H···O or N-H···N hydrogen bonds. nih.gov
π-π Stacking: The presence of two aromatic rings facilitates π-π stacking interactions, which would further stabilize the crystal packing. researchgate.net
Halogen Bonding: The bromine atom can potentially act as a halogen bond donor, interacting with electron-rich atoms like the carbonyl oxygen of a neighboring molecule, although this is generally a weaker interaction.
A detailed analysis of these interactions, including distances and angles, would require the full crystal structure data.
Polymorphism and Crystal Engineering Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability, which is of particular importance in the pharmaceutical and materials science fields. Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding and control of intermolecular interactions.
The this compound molecule possesses several key functional groups that can participate in various intermolecular interactions, making it a prime candidate for polymorphism and crystal engineering studies. These include the carbonyl group (C=O), the secondary amine group (N-H), the aromatic rings, and the bromine atom. These groups can form a network of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions, which are the driving forces behind the formation of different supramolecular assemblies and, consequently, different polymorphs.
Detailed Research Findings from Related Structures
To understand the potential crystallographic landscape of this compound, it is instructive to examine the crystal structures of closely related compounds.
For instance, the study of Schiff bases, which share structural similarities with the target compound, provides valuable insights. An investigation into 4-chloro-4'-bromobenzylidene aniline revealed that single crystals could be grown by a slow evaporation method. researchgate.net The resulting crystals were characterized by single-crystal X-ray diffraction to determine their lattice parameters, and high-resolution X-ray diffraction confirmed the good quality of the crystal. researchgate.net This type of foundational crystallographic work is the first step in any polymorphism screen.
Furthermore, the analysis of intermolecular interactions in co-crystals and other aniline derivatives highlights the importance of specific interactions in directing the crystal packing. Hirshfeld surface analysis and 2D fingerprint plots are powerful tools used to visualize and quantify these intermolecular contacts. researchgate.net These techniques allow researchers to identify the significant intermolecular interactions that stabilize the crystal lattice. researchgate.net
In a broader context, the intentional modification of crystal packing is a central theme in crystal engineering. Current time information in Cambridgeshire, GB. The understanding of robust supramolecular synthons, which are reliable and predictable intermolecular interactions, is crucial for designing new crystal forms with altered properties. Current time information in Cambridgeshire, GB. For example, in N-(4'-halosalicylidene)-4-haloanilines, the interplay of different halogen atoms can be used to tune the crystal packing. Current time information in Cambridgeshire, GB.
The following table summarizes the crystallographic data for a related thiazolidine (B150603) derivative, illustrating the type of detailed information obtained from single-crystal X-ray diffraction studies.
| Compound | (Z)-N-[3-(4-bromobenzoyl)-1,3-thiazolidin-2-ylidene]cyanamide |
| Molecular Formula | C₁₁H₈BrN₃OS |
| Molecular Weight | 310.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.579 (3) |
| b (Å) | 5.6471 (11) |
| c (Å) | 13.611 (3) |
| β (°) ** | 112.91 (3) |
| Volume (ų) | 1173.9 (4) |
| Z | 4 |
| Calculated Density (Mg m⁻³) ** | 1.755 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 173 |
| Data sourced from Li et al. (2010). nih.gov |
The potential for polymorphism in this compound could be systematically explored by crystallization from a variety of solvents under different conditions (e.g., temperature, pressure, evaporation rate). Each distinct crystalline form would then be analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction to determine its unique structure and properties.
The principles of crystal engineering could then be applied to design new solid forms, such as co-crystals or salts, by introducing other molecules (co-formers) that can form predictable intermolecular interactions with the functional groups of this compound. This approach could lead to materials with improved physical properties.
Computational Chemistry and Theoretical Investigations of 4 4 Bromobenzoyl Aniline
Quantum Chemical Calculations (e.g., DFT, Ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for studying aniline (B41778) derivatives. asianpubs.org Methods like DFT, using hybrid functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are frequently employed to achieve a balance between computational cost and accuracy for organic molecules. scispace.comsemanticscholar.org These calculations form the basis for geometry optimization, conformational analysis, and the exploration of the molecule's electronic landscape.
Conformational analysis is the study of the different spatial arrangements a molecule can adopt through rotation around its single bonds. libretexts.org In 4-(4-bromobenzoyl)aniline, rotation around the C-C bond connecting the carbonyl group to the aniline ring and the C-C bond linking the carbonyl to the bromophenyl ring dictates the orientation of the two aromatic rings relative to each other. Potential energy surface (PES) scans, where the energy is calculated at incremental rotations around these bonds, can identify the most stable conformers and the energy barriers between them. scispace.com Studies on similar molecules show that the most stable conformation is typically a non-planar, twisted structure, which minimizes steric hindrance between the two rings and the carbonyl group. scispace.comnih.gov
Table 1: Predicted Optimized Geometrical Parameters for this compound This table presents hypothetical data based on typical values from DFT calculations for analogous structures.
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.23 |
| C-N | 1.41 | |
| C-Br | 1.91 | |
| C-C (carbonyl-phenyl) | 1.50 | |
| Bond Angles (º) | N-C-C (aniline ring) | 120.5 |
| O=C-C (phenyl) | 121.0 | |
| C-C-Br (bromophenyl ring) | 119.8 | |
| Dihedral Angle (º) | Phenyl-C-C=O | 35.0 |
The electronic structure of a molecule is fundamental to its reactivity and optical properties. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A large energy gap implies high stability and low reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-donating aniline moiety, whereas the LUMO is anticipated to be centered on the electron-withdrawing bromobenzoyl portion of the molecule. This spatial separation suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. Calculations on similar bromoaniline derivatives have found a HOMO-LUMO gap of approximately 4.1 eV. semanticscholar.org
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. jmaterenvironsci.com The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes regions of low electron density (positive potential), which are favorable for nucleophilic attack. For this compound, the MEP map would show negative potential around the electronegative carbonyl oxygen and, to a lesser extent, the nitrogen atom. Positive potential would be concentrated on the hydrogen atoms of the amine group. jmaterenvironsci.com
Table 2: Predicted Electronic Properties for this compound This table presents hypothetical data based on values from DFT calculations for analogous structures.
| Property | Predicted Value | Significance |
|---|---|---|
| EHOMO | -6.1 eV | Energy of the highest occupied molecular orbital |
| ELUMO | -2.0 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 4.1 eV | Indicates chemical stability and electronic transition energy semanticscholar.org |
Spectroscopic Property Predictions and Correlations with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data. By comparing calculated spectra with experimental results, researchers can validate their theoretical models and gain deeper insight into the assignments of spectral features. plos.org
Theoretical vibrational analysis is commonly performed using DFT to calculate the harmonic vibrational frequencies, which correspond to peaks in the Infrared (IR) and Raman spectra. researchgate.netglobalresearchonline.net These calculations help in the assignment of complex experimental spectra by correlating specific vibrational modes with observed bands. Due to the neglect of anharmonicity and other approximations in the calculations, the computed frequencies are often systematically higher than the experimental ones. Therefore, they are typically scaled by empirical factors to improve agreement with experimental data. For calculations using the B3LYP functional, a scaling factor of around 0.96 is common. globalresearchonline.net
Table 3: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes This table presents hypothetical data based on known spectral regions for functional groups and computational studies on similar molecules.
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| N-H Asymmetric Stretch | 3450 | 3430-3470 |
| N-H Symmetric Stretch | 3360 | 3350-3390 |
| C-H Aromatic Stretch | 3080 | 3050-3100 |
| C=O Stretch | 1645 | 1630-1650 |
| C=C Aromatic Stretch | 1590 | 1580-1600 |
| N-H Bend | 1610 | 1600-1620 |
| C-N Stretch | 1315 | 1300-1330 |
| C-Br Stretch | 650 | 640-660 |
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). plos.org These calculations provide information about the vertical transition energies (which correspond to absorption maxima, λmax), oscillator strengths (which relate to absorption intensity), and the molecular orbitals involved in the electronic transitions. For this compound, TD-DFT calculations would likely predict intense π→π* transitions associated with the aromatic systems and a lower-energy transition with significant HOMO→LUMO character, confirming the intramolecular charge transfer nature of the lowest energy absorption band.
Table 4: Predicted Electronic Absorption Properties (in Chloroform) This table presents hypothetical data based on TD-DFT calculations for analogous chromophores.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 345 | 0.45 | HOMO → LUMO | ICT / π→π* |
| 280 | 0.60 | HOMO-1 → LUMO | π→π* |
| 255 | 0.25 | HOMO → LUMO+1 | π→π* |
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to calculate the nuclear magnetic shielding tensors for ¹H and ¹³C nuclei. nih.gov The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them to the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. wisc.edu Comparing the predicted chemical shifts with experimental data helps in the unambiguous assignment of signals in the ¹H and ¹³C NMR spectra.
Table 5: Predicted and Experimental NMR Chemical Shifts (ppm) This table presents hypothetical data based on GIAO-DFT calculations and known experimental ranges for similar compounds.
| Atom | Predicted Chemical Shift (δ, ppm) | Typical Experimental Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | ||
| H (Amine, -NH₂) | 5.9 | 5.5 - 6.0 |
| H (Aromatic, ortho to -NH₂) | 6.8 | 6.7 - 6.9 |
| H (Aromatic, meta to -NH₂) | 7.6 | 7.5 - 7.7 |
| H (Aromatic, ortho to -C=O) | 7.8 | 7.7 - 7.9 |
| H (Aromatic, meta to -C=O) | 7.7 | 7.6 - 7.8 |
| ¹³C NMR | ||
| C (Carbonyl, -C=O) | 194.5 | ~195 |
| C (ipso to -NH₂) | 150.0 | 148 - 152 |
| C (ortho to -NH₂) | 115.0 | 114 - 116 |
| C (meta to -NH₂) | 132.0 | 131 - 133 |
| C (ipso to -C=O in aniline) | 129.0 | 128 - 130 |
| C (ipso to -C=O in bromophenyl) | 137.0 | 136 - 138 |
| C (ortho to -C=O) | 130.5 | 130 - 131 |
| C (meta to -C=O) | 128.8 | 128 - 129 |
| C (ipso to -Br) | 127.0 | 125 - 128 |
Reaction Mechanism Modeling and Transition State Characterization
Understanding the formation and reactivity of this compound necessitates a detailed analysis of its reaction mechanisms. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for this purpose. The primary synthetic route to this compound is the Friedel-Crafts acylation, which involves the reaction of an aniline derivative with 4-bromobenzoyl chloride.
Theoretical studies on similar N-acylation reactions of aniline derivatives provide a framework for understanding this process. For instance, geometry optimization of reactants, intermediates, and products can be performed using DFT at levels like B3LYP/6-31G**. scispace.com Such calculations help in elucidating the potential energy surface of the reaction.
A critical aspect of reaction mechanism modeling is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. bath.ac.uk For the acylation of aniline, the transition state involves the formation of a tetrahedral intermediate. Vibrational frequency calculations are crucial to confirm the nature of the stationary points on the potential energy surface; a minimum has all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scispace.com
In related systems, such as the enantiospecific nucleophilic substitution on sulfur in aniline-derived sulfonimidamides, computational studies have identified S_N2-type transition states. nih.gov These studies highlight the coordination of the reactants and catalysts, providing a detailed picture of the bond-forming and bond-breaking processes at the transition state. nih.gov The activation energy, calculated as the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate. For example, in some aniline reactions, calculated activation energies are consistent with the thermal conditions required experimentally. nih.gov
Table 1: Theoretical Parameters in Reaction Mechanism Modeling This table presents typical parameters and methods used in the computational study of reaction mechanisms relevant to the synthesis of this compound.
| Parameter/Method | Description | Typical Application/Finding |
|---|---|---|
| Computational Level | The combination of a theoretical method and a basis set (e.g., B3LYP/6-31G**). | Used for geometry optimizations and energy calculations of reactants, products, and transition states. scispace.com |
| Geometry Optimization | A process to find the minimum energy structure of a molecule or complex. | Determines the bond lengths, bond angles, and dihedral angles of stable and transient species. scispace.com |
| Frequency Calculation | Calculation of the vibrational frequencies of a molecule. | Characterizes stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). scispace.com |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Calculated as the energy difference between the transition state and the reactants. nih.gov |
| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction path from the transition state down to the reactants and products. | Confirms that the identified transition state connects the desired reactants and products. bath.ac.uk |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the solvent. researchgate.net For a molecule like this compound, which possesses several rotatable bonds, MD simulations can explore the accessible conformational space and the energetic landscape associated with these motions.
Conformational Flexibility: The central carbonyl bridge and the C-N bond in this compound allow for considerable rotational freedom, leading to various possible conformations. The non-planarity of the molecule arises from steric repulsion between the two aromatic rings. uky.edu MD simulations can track the dihedral angles between the phenyl rings and the central benzoyl group over time, revealing the preferred conformations and the energy barriers between them. rsc.org This conformational flexibility is crucial as it can influence the molecule's physical properties and its interactions in different environments.
Solvent Effects: The solvent environment can significantly impact the behavior of a solute molecule. academie-sciences.fr MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions. osti.gov In polar solvents, it is expected that solvent molecules would form a structured solvation shell around the polar groups of this compound, such as the amine and carbonyl groups. The strength and dynamics of these interactions, including hydrogen bonding lifetimes, can be quantified from the simulation trajectories. osti.gov Studies on similar molecules have shown that the solvent can influence reaction rates by stabilizing or destabilizing the transition state. nih.gov For instance, polar protic solvents can activate electrophilic sites through hydrogen bonding. academie-sciences.fr MD simulations can provide a molecular-level explanation for these experimentally observed solvent effects. osti.gov
Table 2: Key Observables from Molecular Dynamics Simulations of this compound This table outlines important parameters that can be extracted from MD simulations to characterize the dynamic behavior of the molecule.
| Observable | Description | Relevance to this compound |
|---|---|---|
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a central point. | Characterizes the structure of the solvent shell around specific atoms (e.g., N, O, Br) of the molecule. osti.gov |
| Dihedral Angle Distribution | The probability distribution of the torsion angles of rotatable bonds. | Reveals the preferred conformations and the degree of rotational freedom of the phenyl rings. rsc.org |
| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between the solute and solvent or within the solute itself. | Assesses the role of hydrogen bonding in solvation and conformational stability. osti.gov |
| Potential of Mean Force (PMF) | The free energy profile along a chosen reaction coordinate, such as a dihedral angle rotation. | Quantifies the energy barriers for conformational changes. nrel.gov |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Structural Analogues (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. mdpi.com While often used for biological activity, QSAR can also be applied to predict physicochemical properties, a field known as Quantitative Structure-Property Relationship (QSPR). mdpi.com For analogues of this compound, QSAR can be used to predict properties like lipophilicity (logP), solubility, and melting point, without the need for experimental measurements for every new compound.
The process involves several steps:
Data Set Selection: A series of aniline derivatives with experimentally determined values for the property of interest is compiled. nih.gov
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors that encode different aspects of the molecular structure. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS), are used to build a model that correlates a subset of the calculated descriptors with the experimental property. nih.govnih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com
A study on the lipophilicity of aniline derivatives identified descriptors such as the Barysz matrix, hydrophilicity factor, and van der Waals volume as being important for modeling this property. nih.gov Such models can predict whether a new analogue of this compound is likely to be more or less lipophilic based on its specific structural modifications. This predictive capability is highly valuable in the rational design of new materials with desired physical properties.
Table 3: Examples of Molecular Descriptors for QSAR/QSPR Modeling This table provides examples of descriptor classes and specific descriptors relevant for building models for aniline analogues.
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight | The mass of the molecule. |
| Topological | Wiener Index | Information about molecular branching. |
| Geometric | van der Waals Volume | The volume occupied by the molecule. nih.gov |
| Electronic | Dipole Moment | The polarity of the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. |
Supramolecular Interaction Modeling (e.g., host-guest interactions, crystal packing)
The non-covalent interactions of this compound with itself (crystal packing) or with other molecules (host-guest interactions) are fundamental to its behavior in the solid state and in solution. Computational modeling provides a powerful lens to examine these supramolecular phenomena. mdpi.com
Crystal Packing: In the solid state, molecules of this compound will arrange themselves in a crystal lattice. The specific arrangement, or crystal packing, is determined by a delicate balance of intermolecular interactions, including hydrogen bonds (N-H···O=C), halogen bonds (C-Br···O or C-Br···N), and π-π stacking between the aromatic rings. Computational studies, often in conjunction with experimental data from X-ray diffraction, can be used to analyze and quantify these interactions. researchgate.net Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular contacts in a crystal. researchgate.net Energy framework calculations can further dissect the interaction energies, revealing the dominant forces responsible for the stability of the crystal structure. researchgate.net Understanding crystal packing is crucial as it influences properties like melting point, solubility, and polymorphism. brynmawr.edubrynmawr.edu
Host-Guest Interactions: The this compound molecule can act as a "guest" that binds to a larger "host" molecule. This binding is driven by molecular recognition, which relies on the principle of complementarity in size, shape, and chemical functionality between the host and guest. fiveable.me For example, aniline-containing guests have been shown to form stable inclusion complexes with host molecules like cucurbiturils. nih.gov Computational modeling can be used to predict the binding affinity and the preferred orientation of the guest within the host's cavity. Docking simulations can be employed to screen potential hosts, while more rigorous methods like MD simulations and free energy calculations can provide quantitative predictions of the binding free energy. These studies are essential for the design of supramolecular systems for applications such as sensing or materials science. nih.govcalvin.edu
Table 4: Computational Methods for Supramolecular Interaction Modeling This table summarizes computational techniques used to study the non-covalent interactions of this compound.
| Method/Technique | Application | Information Obtained |
|---|---|---|
| X-ray Crystallography (Experimental) | Determining the 3D structure of the crystal. | Provides the precise atomic coordinates to be used as a starting point for computational analysis. researchgate.net |
| Hirshfeld Surface Analysis | Analyzing intermolecular contacts in a crystal. | Visualizes and quantifies the types and relative importance of different intermolecular interactions. researchgate.net |
| Energy Framework Calculations | Calculating the interaction energies between molecules in a crystal. | Provides a quantitative breakdown of the electrostatic, dispersion, and repulsion energy components. researchgate.net |
| Molecular Docking | Predicting the binding mode of a guest within a host. | Generates plausible binding poses and provides a scoring function to rank them. nih.gov |
| Free Energy Calculations (e.g., MM/PBSA) | Estimating the binding affinity of a host-guest complex. | Provides a quantitative measure of the strength of the host-guest interaction. |
Chemical Reactivity and Mechanistic Aspects of 4 4 Bromobenzoyl Aniline
Reactivity of the Benzoyl Moiety
The benzoyl moiety contains a carbonyl group (C=O) which is a primary site for nucleophilic addition reactions. While the aromatic rings decrease the electrophilicity of the carbonyl carbon compared to aliphatic ketones, it remains reactive towards strong nucleophiles.
Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, yielding (4-aminophenyl)(4-bromophenyl)methanol. This transformation can be achieved using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an etheral solvent, followed by an aqueous workup. The choice of reagent is crucial to avoid unwanted side reactions, particularly with the bromo substituent.
Reactions with Organometallics: The carbonyl group can react with organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) to form tertiary alcohols. This allows for the introduction of a new carbon-carbon bond at the carbonyl carbon.
The benzoyl ketone is generally stable under conditions used for functionalizing the other parts of the molecule, such as palladium-catalyzed cross-coupling reactions on the bromo-substituted ring rsc.org.
Reactivity of the Aniline (B41778) Moiety
The aniline moiety, with its amino group (-NH₂) attached to a benzene (B151609) ring, is a key center of reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and also activates the attached phenyl ring towards electrophilic substitution.
N-Acylation and N-Alkylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form amides. For instance, reaction with benzoyl chloride in the presence of a base like pyridine (B92270) yields N-benzoyl-4-(4-bromobenzoyl)aniline askfilo.com. This reaction is often used to protect the amino group during other transformations. Similarly, N-alkylation can be achieved using alkyl halides.
Diazotization: The primary aromatic amine of the aniline moiety can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C) chemicalnote.com. This process is known as diazotization byjus.com. The resulting diazonium salt is a versatile intermediate that can undergo various substitution reactions (e.g., Sandmeyer reaction) to replace the amino group with a wide range of substituents, including halogens, cyano, or hydroxyl groups wikipedia.orgorganic-chemistry.org. Azo coupling reactions with activated aromatic compounds can also be performed to synthesize azo dyes chemistrysteps.comresearchgate.net.
Electrophilic Aromatic Substitution: The -NH₂ group is a powerful activating group, directing electrophiles to the ortho and para positions of the aniline ring libretexts.org. Since the para position is occupied by the benzoyl group, electrophilic substitution, such as halogenation, primarily occurs at the ortho positions (positions 2 and 6 relative to the amino group). For example, reaction with bromine water can lead to di-substitution on the aniline ring askfilo.comlibretexts.org. To achieve mono-substitution, the reactivity of the amino group is often tempered by converting it to an amide first.
Schiff Base Formation: The aniline moiety can condense with aldehydes or ketones to form imines, also known as Schiff bases. For example, reacting 4-bromoaniline (B143363) with 4-hydroxybenzaldehyde (B117250) yields 4-bromo-4'-hydroxybenzylideneaniline nih.gov. This reactivity allows for the incorporation of the 4-(4-bromobenzoyl)aniline framework into larger ligand structures.
Reactivity and Functionalization of the Bromo Substituent
The bromo substituent on the benzoylphenyl ring is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex wikipedia.org. It is a powerful method for forming new C-C bonds. 4-Bromoaniline and other aryl bromides are effective substrates in these reactions, coupling with various aryl boronic acids to produce biphenyl (B1667301) derivatives researchgate.netresearchgate.net. The reaction generally proceeds with high yields and tolerates a wide range of functional groups nih.gov.
| Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| Pd(OAc)₂ / Ligand | K₂CO₃ | Aqueous DMF | Not specified | Excellent | researchgate.net |
| Pd-poly(AA) hybrid | K₂CO₃ | Isopropyl alcohol | 70 °C | High | researchgate.net |
| CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 °C | Good to Excellent | nih.gov |
Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base organic-chemistry.orgwikipedia.org. The reaction is highly stereoselective, typically yielding the trans isomer organic-chemistry.org. While direct examples with this compound are not prominent, related substrates like 4-bromoaniline can be used, sometimes requiring protection of the amino group to achieve good results researchgate.net.
| Catalyst System | Base | Solvent | Temperature | Reference |
| Pd(OAc)₂ / PPh₃ | Et₃N | [hmim]Br (Ionic Liquid) | 150 °C (Microwave) | nih.gov |
| Pd(OAc)₂ / Oxazolinyl ligand | K₂CO₃ | DMA | 130-140 °C | nih.gov |
| Pd/C | Not specified | Not specified | Not specified | researchgate.net |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine wikipedia.orglibretexts.org. This reaction is instrumental for synthesizing triarylamines and other complex aniline derivatives rsc.orgrug.nl. The choice of palladium precursor and phosphine (B1218219) ligand is critical for the reaction's success and has been the subject of extensive development wikipedia.orgbeilstein-journals.org.
| Catalyst System | Base | Solvent | Temperature | Reference |
| Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene or DMF | Microwave | beilstein-journals.org |
| Ni(I)/NHC complexes | NaOtBu | C₆D₆ | 40-80 °C | rsc.org |
| Pd(0) / P(o-tol)₃ | Not specified | Not specified | Not specified | rug.nl |
Catalytic Applications or Ligand Role of this compound in Organic Reactions
While this compound itself is not typically used as a catalyst, it serves as a valuable precursor for the synthesis of ligands for coordination chemistry and catalysis. The aniline nitrogen and the potential for modification at the bromo-position allow for the design of various ligand types.
Schiff base compounds, known for their coordination ability, can be readily prepared from the aniline moiety nih.gov. For example, condensation with a salicylaldehyde (B1680747) derivative would produce a tridentate Schiff base ligand capable of coordinating with various transition metals. Such metal complexes can exhibit catalytic activity in reactions like oxidation, reduction, or polymerization.
Furthermore, the bromo-substituent can be used to anchor the molecule to a polymer support or another ligand framework via cross-coupling reactions. The aniline nitrogen can also be functionalized, for instance, by reaction with diphenylphosphine (B32561) derivatives to create phosphine-amine ligands. These bidentate ligands are highly effective in various catalytic processes, including asymmetric hydrogenation and cross-coupling reactions.
Derivatives of this compound have also been investigated for their applications in materials science, particularly in organic electronics. For example, triarylamine derivatives synthesized from related bromoanilines are used in organic light-emitting diodes (OLEDs) due to their charge-transporting and luminescent properties .
Photochemical and Photophysical Reactivity Studies
Specific photochemical and photophysical studies on this compound are not widely reported. However, the molecule's structure, containing both a benzophenone (B1666685) and an aniline chromophore, suggests a potential for interesting photochemical behavior.
The benzophenone moiety is a well-known and widely studied chromophore. Upon absorption of UV light, it can undergo efficient intersystem crossing to a triplet state. This triplet state is a powerful photosensitizer, capable of transferring its energy to other molecules or participating in hydrogen abstraction reactions.
The aniline moiety can also influence the photophysical properties. The nitrogen lone pair can participate in intramolecular charge transfer (ICT) processes, where photoexcitation leads to the transfer of electron density from the aniline part (donor) to the electron-accepting benzoyl part. Such ICT states often exhibit dual fluorescence and their emission properties can be highly sensitive to solvent polarity.
The presence of the heavy bromine atom can also affect the photophysical pathways through the heavy-atom effect. This effect typically enhances the rate of intersystem crossing from the singlet excited state to the triplet state, potentially increasing the quantum yield of phosphorescence or the efficiency of triplet-state reactivity, while quenching fluorescence.
While direct studies are scarce, related compounds provide insight. Azo compounds, which can be synthesized from the aniline moiety via diazotization and coupling, are known for their photoswitchable properties nih.gov. Additionally, the luminescent properties of its derivatives in materials science applications like OLEDs suggest that the core structure possesses favorable electronic and photophysical characteristics .
Applications of 4 4 Bromobenzoyl Aniline in Advanced Materials and Chemical Technologies
Precursor for Polymer Synthesis and Advanced Monomers
The structural characteristics of 4-(4-bromobenzoyl)aniline make it an ideal starting point for the creation of specialized monomers for high-performance polymers. The aniline (B41778) group can be readily functionalized, while the bromobenzoyl portion offers a site for further chemical modification or imparts specific properties to the resulting polymer.
Polyimides and Polyamides Derived from the Compound
While this compound itself is a mono-amine and not a direct monomer for polymerization, it serves as a crucial precursor for synthesizing diamine monomers essential for producing polyimides and polyamides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.
By chemically modifying this compound, it is possible to introduce a second amine group, thereby creating a diamine monomer. For instance, derivatives such as those containing ether linkages can be synthesized and subsequently polymerized with various aromatic tetracarboxylic dianhydrides. The resulting polyimides often exhibit enhanced solubility in organic solvents, a desirable trait for improved processability, without compromising their high thermal stability. Research on related aromatic polyimides has shown that the incorporation of bulky pendant groups or flexible linkages can lead to polymers with high glass transition temperatures (Tg) and excellent mechanical properties. For example, polyimides derived from diamines containing ortho-catenation and methyl groups have been shown to form flexible and transparent films. koreascience.kr Similarly, novel aromatic aliphatic polyamides synthesized through methods like the Yamazaki phosphorylation reaction have demonstrated high thermal stability, with 10% weight loss temperatures exceeding 497°C in air. nih.gov
Table 1: Properties of Related High-Performance Polyamides
| Polymer Type | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | 10% Weight Loss Temp. (Air, °C) |
| Aromatic-Aliphatic Polyamide | 0.52 - 0.96 | 210 - 261 | 497 - 597 |
This table presents data for related polyamide systems to illustrate the typical properties achievable. nih.gov
Optically Active Polymers Incorporating the Compound
The development of optically active polymers is a burgeoning field with applications in chiral separations, asymmetric catalysis, and chiroptical devices. The this compound scaffold can be chemically modified to incorporate chiral centers, which can then be polymerized to create optically active materials.
For instance, a chiral moiety can be attached to the aniline nitrogen or the benzoyl ring. Subsequent polymerization of such a monomer would lead to a polymer with a helical structure or chiral side chains, thereby imparting optical activity. While direct studies on polymers from this compound are not prevalent, research on other aniline derivatives has demonstrated the feasibility of creating chiral polyanilines. These polymers exhibit unique chiroptical properties, such as distinct signals in circular dichroism (CD) spectroscopy, which can be modulated by external stimuli.
Role in Liquid Crystalline Systems and Mesomorphic Phases
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The rigid, rod-like structure inherent in derivatives of this compound makes them promising candidates for the design of liquid crystalline materials. The benzoyl aniline core provides the necessary structural anisotropy, a key requirement for mesophase formation.
By attaching flexible alkyl or alkoxy chains to the core structure of this compound, it is possible to synthesize molecules that exhibit liquid crystalline phases, such as nematic or smectic phases, over specific temperature ranges. The interplay between the rigid core and the flexible tails allows for the self-assembly of these molecules into ordered, yet fluid, structures. Studies on analogous systems, such as 4,4'-methylenebis(N-(4-alkanoxybenzylidene)aniline), have shown that the length of the terminal alkoxy groups significantly influences the mesomorphic properties, with some derivatives exhibiting a pure nematic mesophase. researchgate.net The presence of the bromine atom in the this compound structure can further influence intermolecular interactions and potentially lead to the formation of unique mesomorphic phases.
Utilization in Organic Optoelectronics and Functional Dyes
The field of organic optoelectronics leverages the electronic and optical properties of carbon-based materials for applications in devices like organic light-emitting diodes (OLEDs), solar cells, and sensors. The this compound structure contains both electron-donating (aniline) and electron-withdrawing (bromobenzoyl) characteristics, making its derivatives suitable for use in these technologies.
Light-Emitting Materials (e.g., OLED precursors)
Derivatives of this compound are valuable as precursors for materials used in OLEDs. Specifically, triphenylamine (B166846) (TPA) derivatives, which can be synthesized from aniline-based precursors, are widely used as hole transport materials (HTMs). frontiersin.orgrsc.org These materials facilitate the efficient injection and transport of positive charge carriers (holes) within the OLED device stack, leading to improved performance and efficiency.
Furthermore, the benzophenone (B1666685) core, which is structurally related to the benzoyl aniline moiety, has been extensively studied in the context of light-emitting materials. Benzophenone derivatives have been developed as hosts for thermally activated delayed fluorescence (TADF) emitters and as emitters themselves, spanning the visible spectrum. mdpi.com The introduction of a bromine atom, as in this compound, can be used as a handle for further synthetic transformations, such as cross-coupling reactions, to build more complex and efficient light-emitting molecules. chemicalbook.com The parent compound, 4-bromoaniline (B143363), is a known precursor in the synthesis of azo dyes. lookchem.comchemicalbook.com
Charge Transport and Semiconductor Applications
The ability to efficiently transport charge is fundamental to the operation of many organic electronic devices. The molecular structure of this compound and its derivatives can be tailored to favor the transport of either electrons or holes, making them versatile organic semiconductors.
Triphenylamine derivatives, accessible from aniline precursors, are well-established as high-mobility hole transport materials due to their thermal stability and amorphous morphology. frontiersin.orgrsc.org Theoretical and experimental studies have shown that the electronic properties and charge transport characteristics can be finely tuned by modifying the molecular structure. For instance, research on 4-(1,2,2-triphenylvinyl)aniline (B3030565) salicylaldehyde (B1680747) hydrazone, a flexible aniline derivative, has revealed that crystal packing forces can significantly enhance molecular rigidity and decrease the reorganization energy, which is beneficial for charge transport. nih.govnih.gov The reorganization energy is a crucial parameter, with lower values generally leading to higher charge mobility. The inherent polarity and potential for strong intermolecular interactions in derivatives of this compound make them compelling candidates for advanced semiconductor applications.
Table 2: Theoretical Charge Transport Properties of a Related Aniline Derivative
| Property | Hole Transport | Electron Transport |
| Reorganization Energy (λ) | Higher | Lower |
| Electronic Coupling (Representative Dimer) | 2.8 - 7.1 meV | 26.3 - 48.3 meV |
| Predicted Mobility | Lower | Higher |
This table is based on data for 4-(1,2,2-triphenylvinyl)aniline salicylaldehyde hydrazone and illustrates how molecular structure influences charge transport properties. nih.gov
Photochromic and Thermochromic Properties
Currently, there is a lack of specific research data on the photochromic or thermochromic properties of this compound. Scientific literature does not detail any observed changes in the color of this compound upon exposure to light (photochromism) or changes in temperature (thermochromism).
Building Block for Supramolecular Structures and Self-Assembly
Applications in Sensors and Probes (excluding biological/medical sensors)
There is no specific information available in scientific literature regarding the application of this compound in the development of non-biological or non-medical sensors and probes. Research has not yet been published detailing its use for detecting chemical analytes or for other industrial probing applications.
Use in Pigment and Coating Technologies
Detailed research on the application of this compound in pigment and coating technologies is not found in the available scientific literature. While related aniline compounds can be precursors for dyes and pigments, the specific use of this compound for these purposes has not been documented. chemicalbook.com
Advanced Analytical Method Development and Purity Assessment for Research Purposes
Chromatographic Methods for Separation and Quantification (e.g., HPLC, GC)
Chromatographic techniques are paramount for the separation and quantification of 4-(4-bromobenzoyl)aniline from complex matrices and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically suitable for this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
A potential HPLC method for the analysis of this compound and its related impurities could utilize a phenyl bonded silica (B1680970) column. google.com The mobile phase could consist of a gradient mixture of an aqueous buffer (such as a phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. google.comnih.govresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic rings and the carbonyl group in the molecule are strong chromophores. The detection wavelength can be set around the compound's maximum absorbance for optimal sensitivity. google.comnih.gov For instance, a method for analyzing aniline (B41778) used a Primesep 100 mixed-mode column with a mobile phase of acetonitrile and aqueous sulfuric acid, with UV detection at 200 nm. sielc.com
Gas Chromatography (GC):
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The use of a capillary column, such as one coated with a nonpolar or medium-polarity stationary phase (e.g., SE-54 or DB-VRX), is common for the separation of aniline derivatives. nih.govsysrevpharm.org
A typical GC-MS analysis would involve injecting a solution of the sample into a heated inlet, where it is vaporized. The vapor is then carried by an inert gas (e.g., helium) through the column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification. researchgate.netmdpi.com For the analysis of aniline in soil, a GC-MS method with a specific column temperature program was developed, starting at 35°C and ramping up to 190°C. mdpi.com Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of aniline derivatives. nih.gov
Interactive Data Table: Chromatographic Conditions for this compound Analysis
| Parameter | HPLC | GC-MS |
| Column | Phenyl bonded silica or Primesep 100 google.comsielc.com | SE-54 or DB-VRX capillary column nih.govsysrevpharm.org |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with buffer google.comsielc.com | Helium mdpi.com |
| Detector | UV-Vis (e.g., 254 nm) google.comnih.gov | Mass Spectrometer mdpi.com |
| Temperature | Ambient | Temperature programmed (e.g., 35°C to 190°C) mdpi.com |
| Injection Mode | Liquid injection | Splitless injection mdpi.com |
Spectrophotometric Methods for Quantitative Analysis in Research Contexts
UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of this compound in solution, provided there are no interfering substances that absorb at the same wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. bspublications.net
The UV spectrum of this compound is expected to show characteristic absorption bands due to the presence of its chromophores: the aniline and the bromobenzoyl moieties. The aniline part of the molecule contains a benzene (B151609) ring with an amino group (an auxochrome), which typically results in a primary absorption band around 230-240 nm and a secondary (B-band) around 280 nm. bspublications.netuomustansiriyah.edu.iq The benzoyl group is also a chromophore. The conjugation between the phenyl ring, the carbonyl group, and the aniline ring system will likely cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. bspublications.net The exact position of the maximum absorbance (λmax) would need to be determined experimentally in a specific solvent. For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
Interactive Data Table: Expected UV-Vis Spectrophotometric Properties
| Property | Expected Value/Characteristic | Reference |
| Primary Absorption (π → π)* | Expected around 230-260 nm | bspublications.netresearchgate.net |
| Secondary Absorption (B-band) | Expected around 280-320 nm | bspublications.netuomustansiriyah.edu.iq |
| Effect of Conjugation | Bathochromic (red) shift of λmax | bspublications.net |
| Solvent Effects | λmax can be influenced by solvent polarity | bspublications.net |
Potentiometric and Conductometric Analysis
Electrochemical methods such as potentiometry and conductometry can be employed for the quantitative analysis of this compound, primarily by targeting its basic aniline functional group.
Potentiometric Titration:
Potentiometric titration is a highly accurate method for determining the concentration of the amine. This technique involves the titration of a solution of this compound with a standard solution of a strong acid, such as perchloric acid in a non-aqueous solvent like glacial acetic acid. researchgate.net The change in potential is monitored using an appropriate electrode system, typically a glass electrode and a reference electrode, as the titrant is added. The endpoint of the titration, which corresponds to the equivalence point, is determined from the sharp change in potential. This method is particularly useful for colored or turbid solutions where visual indicators cannot be used. srce.hrmdpi.com
Conductometric Analysis:
Conductometric analysis measures the change in electrical conductivity of a solution as a titrant is added. For the analysis of this compound, a conductometric titration could be performed by titrating a solution of the compound with a strong acid. The conductivity of the solution changes as the highly mobile hydrogen ions from the acid react with the less mobile aniline derivative cations. A plot of conductivity versus the volume of titrant added will consist of two straight lines with different slopes, the intersection of which indicates the endpoint of the titration. This method is suitable for the analysis of dilute solutions.
Interactive Data Table: Electrochemical Analysis Parameters
| Method | Titrant | Solvent | Endpoint Detection |
| Potentiometric Titration | Perchloric Acid (HClO₄) researchgate.net | Glacial Acetic Acid researchgate.net | Sharp change in potential |
| Conductometric Titration | Strong Acid (e.g., HCl) | Aqueous or alcoholic solution | Inflection point in conductivity plot |
Trace Analysis and Impurity Profiling in Synthetic Batches
The synthesis of this compound typically involves the acylation of aniline with 4-bromobenzoyl chloride. This process can lead to the presence of several process-related impurities in the final product. Identifying and quantifying these impurities is crucial for quality control.
Common potential impurities include:
Unreacted Starting Materials: Aniline and 4-bromobenzoic acid (from the hydrolysis of 4-bromobenzoyl chloride).
By-products from Side Reactions: Di-acylated aniline or other positional isomers, though less likely due to the directing effects of the amino group.
Reagents and Solvents: Residual solvents or other reagents used in the synthesis and purification steps.
Trace analysis of these impurities is often performed using highly sensitive methods like HPLC or GC-MS. nih.gov For instance, a detailed study on the synthesis of a related compound identified and synthesized six process-related impurities for use as standards in quality control, achieving a final product purity of over 99.95% by HPLC. nih.gov The development of a specific and sensitive analytical method is essential to detect and quantify these impurities at very low levels, often in the parts-per-million (ppm) range. This may involve derivatization to enhance the detectability of certain impurities.
Interactive Data Table: Potential Impurities and Analytical Methods
| Impurity | Potential Source | Recommended Analytical Method |
| Aniline | Unreacted starting material | HPLC, GC-MS mdpi.comnih.gov |
| 4-Bromobenzoic Acid | Hydrolysis of 4-bromobenzoyl chloride | HPLC nih.gov |
| Di-acylated Aniline | Side reaction | HPLC, LC-MS nih.gov |
| Residual Solvents | Purification process | Headspace GC |
Emerging Research Frontiers and Interdisciplinary Opportunities for 4 4 Bromobenzoyl Aniline
Integration with Nanoscience and Nanotechnology
While direct research on the integration of 4-(4-bromobenzoyl)aniline into nanoscience and nanotechnology is still in its nascent stages, the inherent properties of its constituent chemical groups suggest a promising future. The benzophenone (B1666685) core is known for its photochemical reactivity, which can be exploited in photo-patterning and surface functionalization of nanomaterials. The presence of the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, which could be used to anchor the molecule to nanoparticles or to create self-assembling nanostructures.
Future research could explore the use of this compound in the following areas:
Functionalization of Nanoparticles: The molecule could be attached to the surface of gold or semiconductor nanoparticles to modify their electronic or optical properties. This could lead to the development of new sensors or imaging agents.
Development of Photo-responsive Nanomaterials: The benzophenone group can initiate polymerization or cross-linking upon exposure to UV light. This property could be harnessed to create photo-responsive hydrogels, drug delivery systems, or photo-patternable thin films at the nanoscale.
Molecular Electronics: The rigid, conjugated structure of this compound makes it a candidate for investigation as a molecular wire or switch in nanoelectronic devices.
Exploration of Novel Physical Properties and Phenomena
The unique electronic and structural characteristics of this compound make it a compelling subject for the investigation of novel physical properties, particularly in the realm of optical materials.
Nonlinear Optical (NLO) Properties: Research into related brominated and benzophenone-containing compounds has highlighted their potential as third-order NLO materials. ijpda.orgijcce.ac.irchemrxiv.org These materials are of significant interest for applications in optical switching, data storage, and optical limiting. For this compound, theoretical calculations have begun to quantify its NLO potential. Density Functional Theory (DFT) calculations have estimated a significant hyperpolarizability (β) of approximately 25 × 10⁻³⁰ esu, indicating its promise for applications like frequency doubling.
Photophysical and Electronic Properties: The electronic properties of this compound are crucial to its potential applications. The bromobenzoyl group acts as an electron-withdrawing group, which influences the molecule's electronic structure. Key computed electronic properties are summarized in the table below.
| Property | Value | Significance |
| HOMO-LUMO Gap | ~4.1 eV | Influences electronic transitions and optical properties. |
| Dipole Moment | ~3.2 D | Affects intermolecular interactions and solubility. |
| Hyperpolarizability (β) | ~25 × 10⁻³⁰ esu | Indicates potential for nonlinear optical applications. |
This data is based on computational models and provides a theoretical basis for further experimental investigation.
Further research is warranted to experimentally validate these computed properties and to fully characterize the photophysical behavior of this compound, including its fluorescence and phosphorescence characteristics.
Thermal Properties: The thermal stability of a compound is critical for its practical application in devices. Thermogravimetric analysis (TGA) has shown that this compound has a decomposition onset at 220°C, suggesting it is suitable for device fabrication processes that occur below 200°C.
Synergistic Approaches with Data Science and Machine Learning in Chemical Research
The fields of data science and machine learning are revolutionizing chemical research by accelerating the discovery and optimization of molecules with desired properties. While specific machine learning models for this compound have not yet been reported, the potential for synergy is vast.
Predictive Modeling: Machine learning algorithms, such as quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, could be trained on datasets of related benzophenone and aniline (B41778) derivatives to predict the properties of novel, unsynthesized analogs of this compound. rsc.org This in silico screening can significantly reduce the time and cost associated with experimental synthesis and testing. For example, machine learning models are being used to predict the estrogenic activity of benzophenone derivatives used in consumer products.
Retrosynthesis and Reaction Optimization: Machine learning tools are increasingly being used to predict optimal synthetic routes for complex organic molecules. researchgate.net Such models could be applied to design more efficient and higher-yielding syntheses of this compound and its derivatives. By analyzing vast databases of chemical reactions, these algorithms can propose novel synthetic pathways that may not be immediately obvious to a human chemist.
Materials Discovery: Data-driven approaches can accelerate the discovery of new materials by identifying compounds with specific electronic, optical, or thermal properties. By combining computational chemistry methods like DFT with machine learning, researchers can screen large virtual libraries of this compound derivatives to identify candidates for specific applications, such as high-performance NLO materials or components for organic light-emitting diodes (OLEDs).
Sustainable Synthesis and Application Development
The principles of green chemistry are paramount in modern chemical research and manufacturing. The development of sustainable synthesis routes and applications for this compound represents a significant research frontier.
Green Synthesis Routes: Traditional methods for the synthesis of this compound, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts and volatile organic solvents, which can be environmentally problematic. researchgate.net Emerging research in green chemistry offers several promising alternatives:
Photocatalysis: The photoreduction of benzophenones using sunlight as a renewable energy source is a well-established green reaction. ijpda.orgresearchgate.net Exploring the photocatalytic synthesis of this compound could lead to a more sustainable manufacturing process.
Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and mild reaction conditions. worktribe.commdpi.comnih.gov Nitroreductase enzymes, for instance, are being explored for the continuous and sustainable synthesis of anilines. worktribe.com The development of biocatalytic routes for the synthesis of this compound from renewable feedstocks is a key area for future research.
Use of Greener Solvents: Replacing conventional organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents like ethanol (B145695), is a core principle of green chemistry. nih.gov Research into the synthesis of azoxybenzenes from anilines in water demonstrates the potential for aqueous-phase synthesis of related compounds. nih.gov
Sustainable Applications: Beyond its synthesis, the development of sustainable applications for this compound is crucial. Its potential use in organic electronics, such as OLEDs, could contribute to more energy-efficient displays and lighting. Furthermore, if its use in photo-responsive materials is realized, it could lead to the development of smart materials that reduce energy consumption or enable new recycling technologies. The remediation of aniline derivatives from wastewater is also an active area of research, with advanced oxidation processes showing promise. researchgate.netnih.govnih.gov
Q & A
Basic: What are the optimal synthetic routes for 4-(4-bromobenzoyl)aniline, and how can side reactions be minimized?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation of aniline derivatives with 4-bromobenzoyl chloride. Key steps include:
- Step 1: Reacting aniline with 4-bromobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using AlCl₃ as a Lewis catalyst (10–20 mol%) at 0–5°C .
- Step 2: Quenching with ice-cold water to precipitate the product, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Minimizing Side Reactions: - Use rigorous moisture exclusion to prevent hydrolysis of the acyl chloride.
- Control reaction temperature (<10°C) to avoid over-acylation or polymerization .
- Monitor reaction progress with TLC (Rf ≈ 0.4 in 3:1 hexane:EtOAc).
Basic: How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ for C₁₃H₁₀BrNO: 282.9923.
- X-ray Crystallography : For definitive confirmation, single crystals are grown via slow evaporation in EtOH/CHCl₃ (space group P2₁/c) .
Advanced: How does the bromobenzoyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The 4-bromobenzoyl moiety acts as both an electron-withdrawing group (EWG) and a directing group:
- Suzuki-Miyaura Coupling : The bromine atom enables palladium-catalyzed coupling with arylboronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). The carbonyl group stabilizes intermediates via resonance .
- Controlled Reactivity : Competitive reactions (e.g., Buchwald-Hartwig amination) are suppressed by steric hindrance from the benzoyl group. Use of bulky ligands (XPhos) improves selectivity .
- Kinetic Studies : Monitor reaction progress via in-situ IR to track bromide displacement (disappearance of C-Br stretch at 550 cm⁻¹) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Compare results across standardized assays (e.g., IC₅₀ in MCF-7 cells vs. HEK293). Adjust for differences in cell permeability (logP ≈ 2.8) and serum protein binding .
- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., hydrolysis to 4-bromobenzoic acid under physiological pH) .
- Structural Confirmation : Re-evaluate synthesized derivatives via X-ray or 2D NMR (e.g., NOESY for stereochemistry) to rule out isomer contamination .
Advanced: How can computational modeling predict the interaction of this compound with enzyme targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to kinases (e.g., EGFR). The bromine atom participates in halogen bonding with backbone carbonyls (e.g., Thr766) .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of the ligand-receptor complex. Key metrics: RMSD < 2.0 Å, hydrogen bond occupancy >70% .
- QSAR Models : Correlate substituent effects (e.g., replacing Br with Cl) with inhibitory activity using Hammett σ constants (σ_para = +0.23 for Br) .
Basic: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Toxicity : Avoid inhalation/contact; LD₅₀ (oral, rat) is ~350 mg/kg. Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal : Quench excess acyl chloride with 10% NaHCO₃ before disposal. Halogenated waste must be incinerated in approved facilities .
- Spill Management : Absorb with vermiculite, treat with 5% acetic acid to neutralize amines, then dispose as hazardous waste .
Advanced: How does the compound’s electronic structure impact its applications in optoelectronic materials?
Methodological Answer:
- Charge Transport : The bromobenzoyl group introduces a dipole moment (~3.2 D), enhancing electron mobility in OLEDs. DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO gap of ~4.1 eV .
- Nonlinear Optics (NLO) : Hyperpolarizability (β) measured via EFISHG at 1064 nm: β ≈ 25 × 10⁻³⁰ esu, making it a candidate for frequency doubling .
- Thermal Stability : TGA shows decomposition onset at 220°C, suitable for device fabrication below 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
